Benzyl propiolate
Overview
Description
Benzyl propiolate is an organic compound with the molecular formula (C_{10}H_{8}O_{2}). It is an ester formed from the reaction between benzyl alcohol and propiolic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Benzyl propiolate, also known as benzyl propionate, is primarily used in the perfume and flavor industries . It’s important to note that the compound’s primary use is for its aromatic properties rather than a therapeutic effect.
Mode of Action
In the context of its use in perfumery and flavor industries, this compound interacts with olfactory receptors in the nose, leading to the perception of a sweet, fruity, and floral aroma .
Biochemical Pathways
It’s known that aromatic compounds like this compound can be synthesized from carboxylic acids and alcohols in a process known as esterification . In the case of this compound, this involves the reaction of propionic acid with benzyl alcohol .
Pharmacokinetics
Once absorbed, it may be metabolized by enzymes in the liver and excreted through the kidneys .
Result of Action
The primary result of this compound’s action is the perception of a sweet, fruity, and floral aroma when it interacts with olfactory receptors in the nose . This makes it a valuable ingredient in the creation of perfumes and flavorings.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and exposure to light or oxygen .
Biochemical Analysis
Biochemical Properties
Benzyl propiolate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with lipases, which catalyze the esterification process involving this compound. This interaction is crucial for the synthesis of aromatic esters, which are widely used in the food, cosmetic, and pharmaceutical industries . Additionally, this compound can act as a substrate for certain oxidoreductases, facilitating redox reactions that are essential for cellular metabolism.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, such as kinases and phosphatases, which play a role in regulating cell growth and differentiation . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in metabolic pathways, stress responses, and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit the activity of certain hydrolases by forming a stable complex with the enzyme, thereby preventing substrate binding . Additionally, this compound can activate transcription factors by inducing conformational changes that enhance their DNA-binding affinity, leading to altered gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can affect its efficacy in biochemical assays and long-term studies. In in vitro studies, this compound has been shown to maintain its activity for several hours, but its effects may diminish over time due to gradual degradation . In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, with some studies indicating potential impacts on cellular homeostasis and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance metabolic activity and promote cellular growth . At high doses, it can exhibit toxic effects, including oxidative stress and cellular apoptosis . Threshold effects have been identified, where specific dosages result in significant changes in cellular responses. For instance, doses above a certain threshold can lead to the activation of stress response pathways and the induction of cell death . These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and redox reactions. It interacts with enzymes such as acyl-CoA synthetases and oxidoreductases, which facilitate its incorporation into metabolic processes . This compound can also influence metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and NADH . These changes can impact overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications . These localizations enable this compound to interact with organelle-specific enzymes and proteins, thereby influencing organelle function and cellular homeostasis . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and metabolic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl propiolate can be synthesized through the esterification of benzyl alcohol with propiolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized enzymes, such as lipases, has also been explored for the biocatalytic production of this compound, offering a greener alternative to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzyl propiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl propionate.
Reduction: Reduction of this compound can yield benzyl alcohol and propionic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzyl propionate.
Reduction: Benzyl alcohol and propionic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl propiolate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Benzyl propionate: Similar in structure but differs in the length of the carbon chain.
Benzyl acetate: Another ester with a different acid component.
Benzyl benzoate: Contains a benzene ring in the acid component.
Uniqueness: Benzyl propiolate is unique due to the presence of the propiolic acid moiety, which imparts distinct reactivity and properties compared to other benzyl esters. This makes it a valuable compound in organic synthesis and various industrial applications.
Properties
IUPAC Name |
benzyl prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h1,3-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSLTHXLCZSZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337487 | |
Record name | Benzyl propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14447-01-9 | |
Record name | Benzyl propiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl propiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions can benzyl propiolate undergo, and how does its structure influence regioselectivity in these reactions?
A1: this compound is a versatile compound capable of participating in various reactions, including Diels-Alder reactions and 1,3-dipolar cycloadditions. [, ] The presence of the phenyl group in this compound can influence the regioselectivity of these reactions. For instance, in 1,3-dipolar cycloadditions with benzonitrile oxide, polymer-bound this compound yielded a single regioisomer upon cleavage and esterification. In contrast, the analogous reaction in solution produced a 1:1 mixture of two possible regioisomers. [] This highlights how attaching this compound to a polymer support can impact the reaction outcome compared to solution-phase chemistry.
Q2: Can you provide examples of how this compound has been utilized in green chemistry strategies?
A2: Researchers have explored the use of this compound in developing green chemistry approaches for synthesizing compounds with adjacent quaternary centers. [, ] Specifically, they employed a crystal-to-crystal photodecarbonylation reaction of a trans-α,α‘-dialkenoylcyclohexanone derivative synthesized from this compound. This solid-state reaction, using sunlight as an energy source, provided high yields of the desired product with excellent stereoselectivity, highlighting the potential of this compound in environmentally friendly synthetic strategies. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.
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